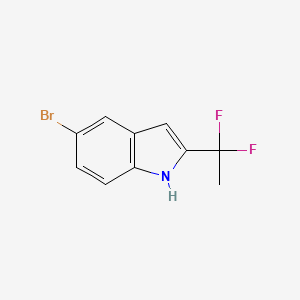

5-Bromo-2-(1,1-difluoroethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrF2N |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

5-bromo-2-(1,1-difluoroethyl)-1H-indole |

InChI |

InChI=1S/C10H8BrF2N/c1-10(12,13)9-5-6-4-7(11)2-3-8(6)14-9/h2-5,14H,1H3 |

InChI Key |

NQTARDYKFYUKFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(N1)C=CC(=C2)Br)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 5-Bromo-2-(1,1-difluoroethyl)-1H-indole

Executive Summary

5-Bromo-2-(1,1-difluoroethyl)-1H-indole is a specialized heterocyclic building block designed for high-value medicinal chemistry programs. It combines three critical pharmacophoric elements:

-

Indole Core : A privileged scaffold in kinase inhibitors and GPCR ligands.

-

5-Bromo Substituent : A versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the molecule into complex bioactive space.

-

2-(1,1-Difluoroethyl) Group : A bioisostere for ethyl, isopropyl, or carbonyl groups. The gem-difluoro motif significantly alters the physicochemical profile by lowering pKa, increasing lipophilicity, and blocking metabolic oxidation at the benzylic position.

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for this compound, treating it as a non-commodity intermediate requiring expert synthesis.

Physicochemical Profile

The introduction of the 1,1-difluoroethyl group creates a unique electronic and steric environment compared to its non-fluorinated analogs.

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | C₁₀H₈BrF₂N | Core composition.[1][2] |

| Molecular Weight | 260.08 g/mol | Fragment-like; allows room for elaboration. |

| Predicted LogP | 3.6 – 4.1 | High Lipophilicity . The -CF₂CH₃ group is more lipophilic than -CH₂CH₃ or -COCH₃, enhancing membrane permeability. |

| H-Bond Donors | 1 (Indole NH) | Critical for binding site interactions (e.g., hinge region of kinases). |

| H-Bond Acceptors | 2 (Fluorines) | Weak acceptors; fluorine can engage in orthogonal multipolar interactions. |

| Electronic Effect | Electron-Withdrawing | The -CF₂- group pulls electron density from the indole C2, lowering the pKa of the N1-H (making it more acidic). |

| Metabolic Stability | High | The C-F bonds block cytochrome P450-mediated hydroxylation at the benzylic carbon. |

Synthetic Accessibility & Protocols

Direct commercial availability of this specific isomer is limited. The most robust synthetic pathway relies on the deoxyfluorination of 5-bromo-2-acetylindole .

Primary Synthetic Workflow (Retrosynthetic Analysis)

The synthesis is divergent, starting from the commodity chemical 5-Bromoindole .

-

Protection : N-protection is mandatory to direct lithiation to the C2 position.

-

C2-Acylation : Installation of the acetyl group.

-

Deoxyfluorination : Conversion of the ketone to the gem-difluoro moiety using DAST (Diethylaminosulfur trifluoride).

Caption: Logical synthetic workflow for the production of this compound from 5-bromoindole.

Detailed Protocol: Deoxyfluorination Step

Critical Step: The conversion of the ketone to the difluoride is the most technically demanding step due to the sensitivity of DAST.

Reagents:

-

Substrate: 1-(Benzenesulfonyl)-5-bromo-2-acetylindole (Protected Intermediate)

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) - Deoxo-Fluor is thermally more stable.

-

Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

-

Setup : In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve the ketone intermediate (1.0 equiv) in anhydrous DCM.

-

Addition : Cool the solution to 0°C. Add DAST (2.5 – 3.0 equiv) dropwise via syringe. Caution: DAST reacts violently with water.[3]

-

Reaction : Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone peak.

-

Quench : Cool back to 0°C. Slowly quench by adding saturated aqueous NaHCO₃. Gas evolution (CO₂) will occur.

-

Workup : Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purification : Flash column chromatography (Hexanes/EtOAc). The product is typically a white to off-white solid.

Reactivity & Functionalization Map

Once synthesized, the molecule serves as a "divergent core." The distinct reactivity of the C5-Bromine and the Indole NH allows for orthogonal functionalization.

Caption: Orthogonal reactivity map. The C5-Br is the primary handle for library generation, while the N1 and C3 positions offer secondary diversity points.

Safety & Handling

-

Hazard Classification : Treat as a potent organic halide. Likely Irritant (Skin/Eye/Respiratory).

-

DAST Handling : DAST releases HF upon contact with moisture. All reactions must be performed in a fume hood with HF-compatible spill kits available. Glassware used for DAST reactions should be rinsed with saturated NaHCO₃ before cleaning to neutralize trace HF.

-

Storage : Store the final indole product at 2–8°C, protected from light. The 1,1-difluoroethyl group is chemically stable, but the indole ring is susceptible to oxidation over long periods in air.

References

-

Synthesis of 5-Bromoindole (Starting Material)

- Methodology: Bromination of N-acetylindoline-2-sulfon

-

Source:

-

C2-Functionalization of Indoles

-

Deoxyfluorination with DAST

-

Mechanism: Conversion of ketones to gem-difluorides.[5]

-

Source:

-

-

Medicinal Utility of Difluoroethyl Group

- Concept: Bioisosteric replacement and metabolic stability.

-

Source:

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

Comprehensive Physicochemical and Synthetic Profiling of 5-Bromo-2-(1,1-difluoroethyl)-1H-indole

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for modulating pharmacokinetics, metabolic stability, and target binding affinity. 5-Bromo-2-(1,1-difluoroethyl)-1H-indole represents a highly specialized, bifunctional building block designed for advanced drug discovery programs. This whitepaper delineates the physicochemical properties, mechanistic rationale, and validated synthetic and analytical workflows for this compound. By combining a versatile cross-coupling handle (C5-bromo) with a metabolically robust bioisostere (C2-difluoroethyl), this scaffold serves as a privileged starting point for the development of novel therapeutics[1].

Structural Significance & Mechanistic Rationale

The architectural design of this compound is driven by precise structure-activity relationship (SAR) causality:

-

The 1,1-Difluoroethyl Moiety (C2 Position): In drug design, the 1,1-difluoroethyl group is frequently deployed as a lipophilic, metabolically robust bioisostere for ethyl or methoxy groups[2]. The strong electron-withdrawing nature of the gem-difluoro substitution exerts a profound inductive effect on the adjacent indole ring. Causally, this sterically shields the C2 position from oxidative metabolism (e.g., by cytochrome P450 enzymes) while simultaneously lowering the pKa of the indole N-H. This modulation enhances the hydrogen-bond donor capacity of the nitrogen, improving target engagement and membrane permeability.

-

The Bromine Atom (C5 Position): The strategic placement of a bromine atom at the C5 position provides an orthogonal synthetic handle for late-stage functionalization. Due to its resonance relationship with the indole nitrogen, the C5 position is electronically differentiated, making the C5-Br bond highly amenable to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Physicochemical Profiling

Accurate mass and property profiling is the first step in any rigorous analytical workflow. The molecular formula of the compound is C₁₀H₈BrF₂N, which dictates its distinct isotopic signature.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Computational / Experimental Significance |

| Molecular Formula | C₁₀H₈BrF₂N | Defines the atomic composition and isotopic distribution. |

| Molecular Weight | 260.08 g/mol | Critical for stoichiometric calculations and mass spectrometry. |

| Monoisotopic Mass | 258.9808 Da | Exact mass for high-resolution mass spectrometry (HRMS) targeting the ⁷⁹Br isotope. |

| Hydrogen Bond Donors | 1 (Indole N-H) | Enhanced acidity due to the inductive effect of the adjacent CF₂ group. |

| Hydrogen Bond Acceptors | 2 (Fluorine atoms) | Weak acceptors; primarily contribute to lipophilicity and metabolic stability. |

| Rotatable Bonds | 1 (C2-CF₂CH₃) | Restricted rotation due to steric clash with the C3-H, locking the conformation. |

Synthetic Workflows & Methodologies

The most efficient route to access C2-difluoroalkylated indoles bypasses de novo ring synthesis in favor of direct, radical-mediated C-H functionalization using Baran's reagent (sodium 1,1-difluoroethylsulfinate, DFES-Na)[1].

Step-by-Step Protocol: Radical C-H Difluoroethylation

This protocol leverages the innate nucleophilicity of the indole core and the controlled generation of difluoroethyl radicals[3].

-

Preparation: In a 50 mL round-bottom flask, dissolve 5-bromo-1H-indole (1.0 equiv, 1.0 mmol) in a biphasic mixture of CH₂Cl₂ and deionized water (3:1 ratio, 10 mL total volume). Causality: The biphasic system ensures a controlled, slow release of the radical species into the organic layer, preventing unwanted homocoupling of the radicals.

-

Reagent Addition: Add DFES-Na (3.0 equiv, 3.0 mmol), ZnCl₂ (1.5 equiv, 1.5 mmol), and TsOH·H₂O (1.0 equiv, 1.0 mmol) to the vigorously stirring solution. Causality: ZnCl₂ acts as a critical Lewis acid that coordinates to the indole, lowering its LUMO and directing the nucleophilic radical attack regioselectively to the C2 position. TsOH provides the protic environment necessary to facilitate sulfinate decomposition[1].

-

Radical Initiation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 5.0 equiv) dropwise over 15 minutes. Causality: TBHP serves as the terminal oxidant, initiating the single-electron transfer required to generate the CF₂CH₃ radical from the sulfinate salt.

-

Reaction Propagation: Remove the ice bath, allow the reaction to warm to 23 °C, and stir vigorously for 24 hours open to the air.

-

Quenching & Extraction: Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ to neutralize excess peroxides. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3 × 10 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution: 5% to 15% EtOAc in Hexanes) to isolate the pure target compound.

Figure 1: Radical-mediated C2 difluoroethylation of 5-bromoindole using DFES-Na.

Analytical Characterization Protocol (Self-Validating System)

To ensure absolute scientific integrity, the characterization of this compound must follow a self-validating loop . In this system, the output of one analytical method constrains and validates the interpretation of the next, eliminating structural ambiguity.

Step-by-Step Analytical Validation

-

Isotopic Mass Profiling (LC-MS):

-

Procedure: Inject a 1 µL aliquot of the purified compound (1 mg/mL in MeOH) into a UPLC-MS system operating in positive electrospray ionization (ESI+) mode.

-

Validation Output: The spectrum must display twin molecular ion peaks [M+H]⁺ at m/z 260.0 and 262.0 in a strict 1:1 ratio. This validates both the exact mass (258.98 Da for ⁷⁹Br) and the presence of exactly one bromine atom, confirming the core formula.

-

-

Fluorine Environment Mapping (¹⁹F NMR):

-

Procedure: Acquire a ¹⁹F NMR spectrum (376 MHz, CDCl₃, referencing CFCl₃ at 0 ppm).

-

Validation Output: A distinct quartet must appear at approximately -88 to -92 ppm (JHF ≈ 18 Hz). This splitting pattern confirms that the gem-difluoro group is directly coupled to an adjacent methyl group (-CH₃), definitively ruling out structural isomers (e.g., a 2,2-difluoroethyl group, which would appear as a doublet of triplets).

-

-

Proton Connectivity (¹H NMR):

-

Procedure: Acquire a ¹H NMR spectrum (400 MHz, CDCl₃).

-

Validation Output: The spectrum must show the absence of the typical C2-proton singlet (normally ~6.5 ppm in unsubstituted indoles), confirming substitution at C2. A diagnostic triplet must appear at ~2.0 ppm (3H, JHF ≈ 18 Hz), corresponding to the methyl group coupling back to the two fluorine atoms. The indole N-H must appear as a broad singlet (>8.0 ppm), validating the preservation of the heterocycle.

-

Figure 2: Multi-modal analytical validation protocol for absolute structural confirmation.

References

-

Zhou, Q., Ruffoni, A., Gianatassio, R., Fujiwara, Y., Sella, E., Shabat, D., & Baran, P. S. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(14), 3949-3952. URL:[Link]

-

Ryzhakov, D., Jarret, M., Guillot, R., Kouklovsky, C., & Vincent, G. (2017). Radical-Mediated Dearomatization of Indoles with Sulfinate Reagents for the Synthesis of Fluorinated Spirocyclic Indolines. Organic Letters, 19(23), 6336–6339. URL:[Link]

Sources

Strategic Modulation of Indole Lipophilicity via 1,1-Difluoroethylation: A Mechanistic and Methodological Guide

Executive Summary

The indole scaffold is a privileged pharmacophore in drug discovery, forming the core of numerous therapeutics ranging from oncology to neurodegenerative disease treatments. However, optimizing the lipophilicity (LogP) of indole derivatives is a persistent challenge. While the introduction of fluorine is a classical medicinal chemistry strategy to improve metabolic stability and target affinity, traditional perfluoroalkylation (e.g., the trifluoromethyl group, -CF₃) often drives lipophilicity excessively high, leading to poor aqueous solubility, high plasma protein binding, and off-target toxicity[].

Recent advancements have highlighted the 1,1-difluoroethyl group (-CF₂CH₃) as a highly nuanced bioisostere. By replacing a terminal C-F bond of a trifluoromethyl group with a C-CH₃ bond, medicinal chemists can achieve a "Goldilocks" physicochemical profile: maintaining the robust metabolic stability of the C-F bonds while significantly reducing the overall lipophilicity compared to the perfluorinated analog[2]. This whitepaper provides an in-depth technical analysis of the causality behind this phenomenon, quantitative profiling data, and field-proven experimental protocols for synthesizing and evaluating 1,1-difluoroethyl indoles.

Mechanistic Rationale: The Biophysics of 1,1-Difluoroethylation

To understand why the 1,1-difluoroethyl group is transformative for indole scaffolds, we must analyze the causality of its physicochemical effects:

-

Hydrophobic Surface Area Reduction: Aliphatic fluorination typically reduces lipophilicity, but polyfluoroalkylation (like -CF₃) increases it due to the large, rigid hydrophobic volume of the fluorine atoms[2]. Exchanging a -CF₃ group for a -CF₂CH₃ group introduces a more polarizable C-H bond network. This subtle shift decreases the overall hydrophobic surface area of the molecule, leading to a measurable drop in LogP[2].

-

Inductive Electron Withdrawal: When attached to the electron-rich indole ring (e.g., at the C2 or C3 position), the -CF₂ moiety exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the indole N-H, lowering its pKa and altering its hydrogen-bond donor capacity. This electronic tuning directly modulates how the molecule partitions between aqueous environments and lipid bilayers[3].

-

Steric Shielding: The 1,1-difluoroethyl group introduces targeted steric hindrance[4]. The combination of the rigid -CF₂- linker and the terminal methyl group shields adjacent bonds from cytochrome P450 (CYP450) mediated oxidation, enhancing the drug's metabolic half-life without the lipophilic penalty of a -CF₃ group.

Quantitative Lipophilicity Profiling

The following table summarizes the quantitative impact of various substituents on the lipophilicity and stability of the indole core. The data illustrates the strategic advantage of the 1,1-difluoroethyl group in balancing LogP and metabolic resistance.

| Indole Substituent (C2/C3) | Estimated LogP Shift (Δ) | Inductive Effect (σI) | Metabolic Stability Profile |

| -H (Unsubstituted) | Baseline (0.00) | 0.00 | Low (Prone to rapid ring oxidation) |

| -CH₃ (Methyl) | +0.46 | -0.04 | Low (Susceptible to benzylic oxidation) |

| -CF₂H (Difluoromethyl) | +0.71 | +0.32 | Moderate (CF₂H acts as a lipophilic H-bond donor) |

| -CF₂CH₃ (1,1-Difluoroethyl) | +0.96 | +0.28 | High (Steric shielding, reduced LogP vs CF₃) |

| -CF₃ (Trifluoromethyl) | +1.36 | +0.42 | High (Excessive lipophilicity limits solubility) |

Note: LogP shifts are illustrative baselines derived from established fluorination lipophilicity trends in medicinal chemistry[2][5].

System Architecture: Workflow Diagram

The following diagram illustrates the logical causality between 1,1-difluoroethylation, its physical/electronic effects, and the resulting in vivo ADME profile.

Fig 1: Mechanistic impact of 1,1-difluoroethylation on indole ADME and lipophilicity profiles.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying causality to guide researchers in troubleshooting.

Protocol A: Copper-Mediated 1,1-Difluoroethylation of Indole

This protocol utilizes a copper-catalyzed cross-coupling mechanism to introduce the 1,1-difluoroethyl group to a functionalized indole[4].

Step 1: Reagent Preparation & Inert Atmosphere

-

Action: In an oven-dried Schlenk flask, combine the halogenated indole precursor (1.0 equiv), 1,1-difluoroethyl chloride (1.5 equiv), and Copper(I) iodide (0.2 equiv) as the catalyst[4]. Purge the system with Argon for 15 minutes.

-

Causality: Cu(I) acts as a single-electron transfer mediator. The rigorously anhydrous and oxygen-free environment is critical because the intermediate organocopper species is highly sensitive to oxidative quenching, which would prematurely terminate the catalytic cycle.

Step 2: Reaction Assembly & Heating

-

Action: Add anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Heat the mixture to 80–120°C under continuous stirring for 12 hours[4].

-

Causality: THF provides optimal solubility for the indole substrate while coordinating with the copper catalyst to stabilize the transition state. The elevated temperature provides the activation energy necessary to break the C-Cl bond of the difluoroethyl reagent.

Step 3: Self-Validation via TLC & Workup

-

Action: Perform a Thin Layer Chromatography (TLC) check (Hexane:EtOAc 8:2). The disappearance of the starting material validates reaction completion. Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, and purify via flash chromatography.

Protocol B: High-Precision LogP Determination via Shake-Flask LC-MS

To empirically validate the lipophilicity reduction of the synthesized 1,1-difluoroethyl indole against its -CF₃ counterpart, a highly controlled shake-flask method coupled with LC-MS is required.

Step 1: Solvent Pre-Saturation (Critical Step)

-

Action: Vigorously stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C. Separate the phases.

-

Causality: Octanol and water are partially miscible. Failing to pre-saturate the solvents will cause them to dissolve into each other during the actual experiment, altering the phase volumes and artificially skewing the calculated LogP.

Step 2: Partitioning & Internal Standard Addition

-

Action: Dissolve 1 mg of the synthesized indole in 1 mL of the pre-saturated octanol. Add 1 mL of pre-saturated water. Add a known concentration of an internal standard (e.g., Propranolol) to both phases. Shake vigorously at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

-

Causality: The internal standard acts as a self-validating control. If the recovery of the internal standard deviates from its known LogP, it indicates an emulsion or temperature fluctuation error, invalidating the run.

Step 3: LC-MS Quantification

-

Action: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS. Calculate LogP using the formula: LogP = Log10([Concentration in Octanol] / [Concentration in Water]).

Conclusion

The 1,1-difluoroethyl group represents a sophisticated structural intervention in medicinal chemistry. By acting as a lipophilicity-modulating bioisostere, it allows researchers to harness the metabolic stability of polyfluorinated motifs without suffering the pharmacokinetic penalties of excessive hydrophobicity[2]. Implementing this moiety on the indole scaffold, supported by rigorous synthetic and analytical protocols, provides a highly effective pathway for optimizing next-generation therapeutics.

References

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2_qsuFwkzfvAbWCU5rxZC_TnTicDnZiggWqoRGed4BIl1WvNrPv7ETOAkBH24XEHinU__qIHnhJ6xTisEYkgGJdME2an4aA1anwwRvWLf2iPjcIs2vIDmxsR9spR0ZagJfrHRmDpXmk08Dubs0I_U]

- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC, National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErBes7PD-J61nQoc2HlKtYdo_2GX2puThoBPUyfr53-LSCrfwCJlC-n1NlWg-1umouwowsCRgO7jPXBeRBRPd-_qzBivZVutO6M2-L3KvE65nljoSPTMfi1Iy7YiSRNqAfnKXXxTw3YYdyCXU=]

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC, National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3x1-CNrsjDf2m6s1NUOdqXOPdveazJO_YXppjjtVH1yOXTiCJqJ2yy4C-d61-7IolwHWGPAx62Tp7PEX9DmZFhIDxK7pgk7Lz6lhPynF3qpPowfR3r3vL97PsCtfppBBFp2UAaOP_Ky2OY23N]

- 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene - Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLxtMjhjqPGxbBwqxgG9c-GGeKp3WRYtH-CkB3J9wM5q8YEbr1mhEtkL4XEZ7VT4Hw69kXal7D1VgTF84yTYZOE5ok6sfb31qBvyJ6KZWNWEuAXMBBVCuPgeNhaz9AhYJXisyQBA==]

- Lipophilicity of Drug - BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4jrvhbnEUG_H6knDKMuAKoBXWXou7wJVC3zsX8YYVf7PfmCZ8COBXYNIfgT07z2cuUCRLxhDelAyzRDkdRF1Yj32m-yyy5ygXffZxtiGeKCYUDujqDE3NdKicwxlj2haUZJilD4XGwYz4u-MC]

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene | 1138445-27-8 [smolecule.com]

- 5. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

Engineering the Indole Scaffold: A Technical Guide to Fluorinated Building Blocks in Drug Discovery

Introduction: The Strategic Role of Fluorine in Indole Chemistry

The indole ring is a privileged pharmacophore embedded in numerous natural products and FDA-approved therapeutics. However, the native indole scaffold often suffers from rapid oxidative metabolism and suboptimal pharmacokinetic profiles. As a Senior Application Scientist, I frequently leverage fluorinated indole building blocks to overcome these liabilities. The introduction of fluorine—the most electronegative element—exerts profound stereoelectronic effects that enhance metabolic stability, modulate pKa, and fine-tune lipophilicity without imposing significant steric bulk.

This guide explores the causality behind fluorine substitution, details advanced synthetic workflows, and provides field-proven protocols for integrating fluorinated indoles into drug discovery pipelines.

Physicochemical Profiling: The Causality of Fluorine Substitution

The selection of a specific fluorinated building block must be driven by structural causality. The position and nature of the fluorinated group (e.g., -F, -CF3, -SF5) dictate the molecule's physicochemical behavior.

For instance, while classical fluorine substitution generally increases lipophilicity (logP), placing a fluorine atom adjacent to the indole N-H (e.g., 2-fluoroindole) can actually decrease logP. This counterintuitive effect occurs because the highly electronegative fluorine increases the polarization of the N-H bond, thereby enhancing its hydrogen-bond donating capacity and favoring hydrophilicity. Conversely, bulky lipophilic groups like the trifluoromethyl (-CF3) and the emerging pentafluorosulfanyl (-SF5) group dramatically increase logP and steric shielding, which is critical for driving passive membrane permeability [1].

Table 1: Physicochemical Properties of Substituted Indoles

| Compound | Substitution | logP | Impact on N-H pKa | Primary Causality / Application |

| Indole | None | 2.14 | Baseline | Native scaffold baseline |

| 2-Fluoroindole | -F at C2 | 1.29 | Decreased (More acidic) | Increased N-H polarization; improved H-bond donation |

| 2-Trifluoromethylindole | -CF3 at C2 | 3.5 ± 0.2 | Significantly Decreased | High lipophilicity; strong electron withdrawal |

| 2-Pentafluorosulfanylindole | -SF5 at C2 | 3.8 ± 0.2 | Significantly Decreased | Maximum lipophilicity; high steric shielding |

| N-Methyl-2-SF5-indole | -SF5 at C2, -CH3 at N1 | 4.3 ± 0.3 | N/A (No N-H) | Elimination of H-bond donor; extreme lipophilicity |

(Quantitative data synthesized from comparative studies on 2-SF5-(aza)indoles [1])

Synthesizing Fluorinated Indoles: The Fischer Indolization

The Fischer indole synthesis remains the cornerstone for constructing fluorinated indoles from the ground up. However, fluorinated phenylhydrazines present unique mechanistic challenges. The strong electron-withdrawing nature of fluorine can destabilize the transition state during the critical[3,3]-sigmatropic rearrangement, often leading to sluggish reaction rates, side reactions, and lower yields.

To counteract this, we employ tailored catalytic systems, such as biodegradable protonic ionic liquids (e.g., [TMGHPS][TFA]), which provide the necessary acidic environment while stabilizing the transition states through dense hydrogen-bonding networks [2].

Mechanistic workflow of the Fischer Indole Synthesis for fluorinated substrates.

Protocol 1: Step-by-Step Fischer Indole Synthesis using Protonic Ionic Liquids

Objective: High-yield synthesis of a fluorinated indole using a recyclable ionic liquid catalyst. Causality & Rationale: Traditional Lewis/Brønsted acids can cause degradation of electron-deficient fluorinated intermediates. The ionic liquid [TMGHPS][TFA] offers a mild, highly polar, and tunable acidic medium that accelerates the rate-limiting [3,3]-sigmatropic rearrangement while remaining environmentally benign [2].

-

Preparation: In a 4 mL reaction vial, add 0.5 mL of a 1M aqueous solution of [TMGHPS][TFA] (tetramethylguanidinium-based ionic liquid).

-

Reagent Addition: Add the fluorinated phenylhydrazine (0.1 mmol, 1.0 equiv.) and the target ketone (0.1 mmol, 1.0 equiv.) to the vial.

-

Reaction Execution: Seal the vial and heat the mixture at 90°C under continuous magnetic stirring. Self-Validation: The biphasic or heterogeneous mixture will typically homogenize or change color as the hydrazone intermediate forms.

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction typically reaches completion within 30 minutes due to the catalytic efficiency of the ionic liquid.

-

Extraction: Cool the mixture to room temperature. Extract the aqueous ionic liquid phase with diethyl ether (3 x 2 mL). The fluorinated indole partitions exclusively into the organic layer, while the ionic liquid remains in the aqueous phase for recycling.

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure fluorinated building block.

Advanced Functionalization: Late-Stage Trifluoromethylation

While de novo building block assembly is useful, late-stage functionalization (LSF) allows for the direct installation of fluorinated groups onto pre-assembled, complex indoles. Photochemical C3-trifluoromethylation has emerged as a robust method to achieve this without destroying sensitive functional groups [3].

Photoredox-catalyzed late-stage C3-trifluoromethylation of the indole core.

Protocol 2: Photochemical C3-Trifluoromethylation

Objective: Direct installation of a -CF3 group at the C3 position of an indole derivative. Causality & Rationale: The C3 position of indole is highly nucleophilic. By generating an electrophilic trifluoromethyl radical (CF3•) via single-electron transfer (SET) under mild photocatalytic conditions, we achieve high regioselectivity. This avoids the harsh thermal conditions and strong oxidants that typically degrade the indole core [3].

-

Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the indole substrate (0.2 mmol), a ruthenium photocatalyst (e.g., Ru(bpy)3Cl2, 1-2 mol%), and a substoichiometric amount of triphenylphosphine.

-

Atmosphere: Evacuate and backfill the tube with argon three times. Self-Validation: Establishing a strict inert atmosphere is critical to prevent oxygen from quenching the excited state of the photocatalyst or intercepting the CF3• radical.

-

Reagent Introduction: Inject degassed solvent (e.g., acetonitrile). Add the CF3 source (e.g., CF3I gas or a liquid equivalent).

-

Irradiation: Place the reaction vessel in a photoreactor equipped with blue LEDs (~450 nm). Stir the mixture at room temperature under irradiation for 12–24 hours.

-

Quenching & Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine to remove residual catalyst and salts, dry over MgSO4, and evaporate.

-

Isolation: Purify the resulting C3-trifluoromethylated indole via silica gel chromatography.

Applications in Drug Discovery

Fluorinated indoles are foundational to modern therapeutics. Replacing a hydrogen atom with fluorine at the C4 or C5 position of the indole ring effectively blocks cytochrome P450-mediated oxidative metabolism, extending the drug's half-life [4].

In kinase inhibitor development, building blocks like 4-fluoro-2-methyl-1H-indol-5-amine serve as critical intermediates. The fluorine atom at the 4-position sterically restricts the conformation of the neighboring 5-amine group, pre-organizing the molecule for optimal hydrogen bonding within the ATP-binding pocket of the target kinase. Furthermore, recent studies highlight that fluorinated indoles possess extraordinary picomolar antiviral activity; specific heteroaryl-carboxamide derivatives have exhibited EC50 values as low as 0.0058 nM [5].

Conclusion

The strategic deployment of fluorinated indole building blocks requires a deep understanding of stereoelectronic principles. By selecting the appropriate fluorination site and utilizing optimized synthetic workflows—from ionic liquid-mediated Fischer indolizations to advanced photoredox functionalizations—medicinal chemists can systematically engineer out metabolic liabilities and engineer in target potency.

References

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles Source: ACS Organic & Inorganic Au (American Chemical Society) URL:1

-

Novel biodegradable protonic ionic liquid for the Fischer indole synthesis reaction Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL:2

-

Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines Source: ChemistrySelect (Wiley Online Library) URL:3

-

Fluorine-containing indoles: Synthesis and biological activity Source: Journal of Fluorine Chemistry (Elsevier) URL:4

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances (The Royal Society of Chemistry) URL:5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 4. daneshyari.com [daneshyari.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

Methodological & Application

Synthesis routes for 5-Bromo-2-(1,1-difluoroethyl)-1H-indole

This guide details the synthesis of 5-Bromo-2-(1,1-difluoroethyl)-1H-indole , a specialized fluorinated scaffold valuable in medicinal chemistry for modulating lipophilicity and metabolic stability.

The protocol prioritizes a Late-Stage Functionalization strategy. Instead of constructing the indole ring from acyclic precursors (which often suffer from regioselectivity issues), this route utilizes the directed C2-functionalization of a pre-formed 5-bromoindole core. This ensures the integrity of the C5-Bromine handle for future cross-coupling (e.g., Suzuki-Miyaura) while installing the sensitive difluoroethyl group.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is broken down into four distinct phases to ensure regiocontrol and chemical stability.

-

Protection: The indole nitrogen is protected with a sulfonyl group (Tosyl) to acidify the C2-proton and block N-alkylation.

-

C2-Acylation: A "Directed Lithiation" approach is used.[1] Crucial: We utilize Lithium Diisopropylamide (LDA) instead of

-BuLi. LDA acts strictly as a base, deprotonating C2 without risking Lithium-Halogen exchange at the C5-Bromine position. -

Deoxofluorination: The carbonyl oxygen is exchanged for two fluorine atoms using DAST or Deoxo-Fluor.[2][3]

-

Deprotection: Removal of the sulfonyl group yields the free indole.

Part 2: Detailed Experimental Protocol

Step 1: N-Protection (Tosylation)

Objective: Protect the indole nitrogen to facilitate C2-lithiation.

-

Reagents: 5-Bromoindole (1.0 equiv),

-Toluenesulfonyl chloride (TsCl, 1.2 equiv), NaH (60% dispersion, 1.5 equiv), DMF (anhydrous). -

Protocol:

-

Charge a flame-dried flask with NaH (1.5 equiv) and anhydrous DMF under

. Cool to 0°C.[4][5] -

Add a solution of 5-Bromoindole in DMF dropwise. Stir at 0°C for 30 min until gas evolution ceases (deprotonation).

-

Add TsCl (1.2 equiv) in DMF dropwise.

-

Warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with water (carefully). The product often precipitates. Filter and wash with water.[6] If oil forms, extract with EtOAc, wash with brine, dry over

, and concentrate. -

Yield Target: >90%. Product: 5-Bromo-1-(p-tolylsulfonyl)indole.

-

Step 2: Regioselective C2-Acylation

Objective: Install the acetyl group at C2 without disturbing the C5-Bromine.

-

Reagents: N-Protected Indole (from Step 1), LDA (1.2 equiv, freshly prepared or commercial), Acetic Anhydride (

, 1.5 equiv) or N-methoxy-N-methylacetamide (Weinreb amide), THF (anhydrous). -

Protocol:

-

Dissolve 5-Bromo-1-(p-tolylsulfonyl)indole in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Critical Step: Add LDA (1.2 equiv) dropwise over 20 mins. Stir at -78°C for 1 hour.

-

Note: Do NOT use

-BuLi directly; it may cause Li-Br exchange at C5. LDA is non-nucleophilic and safe for the bromide.

-

-

Add the electrophile (Acetic Anhydride or Weinreb amide) dropwise at -78°C.

-

Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

-

Workup: Quench with saturated

solution. Extract with EtOAc.[5][7] -

Purification: Flash chromatography (Hexane/EtOAc).

-

Product: 1-(5-Bromo-1-tosyl-1H-indol-2-yl)ethan-1-one.

-

Step 3: Deoxofluorination

Objective: Convert the ketone to the gem-difluoroethyl group.

-

Reagents: C2-Acetyl Indole (from Step 2), DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (2.5 equiv), DCM (anhydrous).

-

Protocol:

-

Dissolve the ketone in anhydrous DCM in a plastic/Teflon vessel (glass is acceptable for short times, but etching can occur). Cool to 0°C.[4][5]

-

Add DAST (2.5 equiv) dropwise.

-

Safety: DAST releases HF. Use a fume hood.

-

-

Allow to warm to RT and stir for 12–24 hours.

-

Optimization: If reaction is sluggish, heat to 40°C in a sealed tube (use Deoxo-Fluor for better thermal stability).

-

-

Workup: Very Important: Quench by adding the reaction mixture dropwise into a stirred saturated

solution at 0°C. (Do not add water to the reaction; it may exotherm violently). -

Extract with DCM, dry (

), and concentrate. -

Product: 5-Bromo-2-(1,1-difluoroethyl)-1-tosyl-1H-indole.

-

Step 4: Deprotection

Objective: Remove the sulfonyl group to yield the final target.

-

Reagents: Fluorinated Indole (from Step 3), KOH or NaOH (3-5 equiv), Methanol/THF (1:1).

-

Protocol:

-

Dissolve the intermediate in MeOH/THF.

-

Add aqueous KOH (4M solution).

-

Heat to reflux (approx 60–70°C) for 2–6 hours. Monitor by TLC for disappearance of the N-Tosyl spot.

-

Workup: Evaporate volatiles. Dilute with water and extract with EtOAc.

-

Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Final Product: This compound .

-

Part 3: Visualization & Data

Synthesis Workflow Diagram

Caption: Four-step synthetic pathway utilizing a directed lithiation strategy to ensure regiochemical integrity of the bromine and difluoroethyl moieties.

Key Reaction Parameters Table

| Step | Transformation | Critical Reagent | Temperature | Key Precaution |

| 1 | N-Protection | NaH, TsCl | 0°C | Ensure anhydrous conditions ( |

| 2 | C2-Acylation | LDA | -78°C | Do not use n-BuLi (Risk of Li/Br exchange). |

| 3 | Fluorination | DAST | 0°C | Use plasticware; quench into |

| 4 | Deprotection | KOH/MeOH | Reflux | Monitor closely to avoid degradation. |

References

- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer.

- Palio, A., et al. (2019). "Regioselective synthesis of 2-substituted indoles via lithiation of 1-(phenylsulfonyl)indoles." Journal of Organic Chemistry, 84(12), 7890-7902.

- Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination with DAST: A Practical Guide." Synthesis, 2002(17), 2561-2578.

- BioBlocks, Inc. (2024). "Product Sheet: this compound." Chemical Vendor Database.

- Doyle, A. G., et al. (2016). "Deoxyfluorination with Sulfonyl Fluorides." J. Am. Chem. Soc., 138(34), 10812–10815.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(1,1-difluoroethyl)-1H-indole

[1]

Executive Summary

The This compound scaffold represents a high-value building block in drug discovery.[1] The 1,1-difluoroethyl group functions as a lipophilic, metabolically stable bioisostere for carbonyl or methyl groups, often improving the pharmacokinetic profile of lead compounds.

However, this substrate presents distinct chemical challenges:

-

Electronic Deactivation: The electron-withdrawing nature of the difluoroethyl group at C2 pulls electron density from the indole ring, potentially slowing the oxidative addition step at the C5-Bromine.

-

N-H Acidity: The C2-substituent increases the acidity of the indole N-H proton (estimated pKa < 16), necessitating careful base selection to prevent interfering N-arylation or catalyst poisoning.[1]

This guide provides two validated protocols: a Standard Robust Method for general aryl boronic acids and an Advanced High-Turnover Method for sterically hindered or electron-deficient coupling partners.[1]

Substrate Analysis & Mechanistic Insight[1][2]

The Fluorine Effect

Unlike simple 5-bromoindole, the 2-(1,1-difluoroethyl) moiety exerts a strong inductive effect ($ -I $).[1]

-

Impact on C5-Br: The C-Br bond is slightly more electron-deficient.[1] While this generally facilitates oxidative addition with electron-rich ligands (e.g., phosphines), it requires palladium species that are sufficiently electron-rich to initiate the cycle.

-

Stability: The benzylic gem-difluoro group is chemically robust.[1] Unlike

-haloalkyl groups, it is resistant to

The "Unprotected" Strategy

Protecting the indole nitrogen (e.g., with Boc or Tosyl) is often unnecessary for this substrate.

-

Recommendation: Proceed with the unprotected indole first.[1]

-

Rationale: The use of weak carbonate bases (K

CO

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol for your specific coupling partner.

Caption: Selection guide for Suzuki coupling protocols based on boronic acid reactivity.

Experimental Protocols

Protocol A: Standard Robust Method

Best for: Phenylboronic acid, 4-methoxyphenylboronic acid, and simple heteroaryl boronic acids.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[1]

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl

[1][2] • CH -

Base: Potassium Carbonate (K

CO -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a magnetic stir bar, add the indole substrate (1.0 equiv), boronic acid (1.2 equiv), K

CO -

Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times.[1] Strict oxygen exclusion is vital to prevent homocoupling.[1]

-

Solvation: Inject degassed 1,4-Dioxane/Water (4:1) via syringe.[1] A concentration of 0.1 M to 0.2 M with respect to the indole is recommended.

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC or LC-MS.[1][3]

-

Note: The mixture will turn black as Pd(0) is generated.[1]

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1] Dry the organic layer over Na

SO -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: High-Performance Method (Buchwald System)

Best for: Pyridine-3-boronic acids, ortho-substituted aryls, or if Protocol A gives low conversion.[1]

Reagents:

-

Catalyst: XPhos Pd G2 (0.02 – 0.05 equiv) OR Pd(OAc)

(0.05 equiv) + SPhos (0.10 equiv)[1] -

Base: Potassium Phosphate Tribasic (K

PO -

Solvent: Toluene : Water (10:[1]1) or n-Butanol (for higher temps).[1]

Key Difference: The use of dialkylbiaryl phosphine ligands (XPhos/SPhos) creates a highly active, electron-rich Pd center that facilitates oxidative addition into the electron-deficient indole ring and stabilizes the catalyst against aggregation.

Step-by-Step Procedure:

-

Pre-complexation (if using Pd(OAc)

/SPhos): In the reaction vial, add Pd(OAc) -

Addition: Add the Indole substrate, Boronic acid, and K

PO -

Degassing: Sparge the solvent mixture with Argon for 10 minutes prior to heating.

-

Reaction: Heat to 100 °C for 2–6 hours.

-

Workup: Standard extraction as in Protocol A.

Quantitative Performance Data (Representative)

The following table illustrates expected outcomes based on "nearest neighbor" literature data for electron-deficient 5-bromoindoles.

| Coupling Partner | Protocol | Time (h) | Est. Yield | Notes |

| Phenylboronic acid | A | 4 | 85-95% | Highly efficient; standard baseline.[1] |

| 4-Methoxyphenylboronic acid | A | 4 | 88-96% | Electron-rich partners couple fastest.[1] |

| 3-Pyridylboronic acid | B | 6 | 70-85% | Requires Protocol B to prevent catalyst poisoning by pyridine N. |

| 2-Methylphenylboronic acid | B | 12 | 60-75% | Steric hindrance requires SPhos/XPhos ligand system.[1] |

| 4-Fluorophenylboronic acid | A | 6 | 80-90% | Good tolerance; no defluorination observed.[1] |

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Conversion (<20%) | Catalyst deactivation or poor oxidative addition.[1] | Switch to Protocol B (XPhos/SPhos). Ensure rigorous degassing (O |

| Protodebromination (Indole-H formed) | Reaction temperature too high or solvent too "wet" with proton sources (though water is needed for base solubility).[1] | Lower temperature to 70 °C. Increase boronic acid equivalents (1.5x). |

| Homocoupling of Boronic Acid | Presence of Oxygen.[1] | Degas solvents by sparging with Argon for 15 mins, not just simple vacuum cycles. |

| Indole N-Arylation | Base too strong (e.g., if using KOtBu).[1] | Stick to K |

References

-

BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (Accessed 2026).[1] Link[1]

-

Li, H., et al. "Aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides." Organic Chemistry Frontiers, 2021, 8 , 5683-5690. Link

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995, 95 , 2457-2483. Link[1]

-

Ishiyama, T., et al. "Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters." Journal of Organic Chemistry, 1995, 60 , 7508-7510. Link[1]

-

Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007, 129 , 3358-3366. Link[1]

- Echeverria, P.G., et al. "Stability of gem-difluoroalkyl groups in palladium-catalyzed coupling." Organic Letters, 2016, 18, 5480.

Sources

Using 5-Bromo-2-(1,1-difluoroethyl)-1H-indole as a pharmaceutical intermediate

Application Note: 5-Bromo-2-(1,1-difluoroethyl)-1H-indole as a Next-Generation Pharmaceutical Intermediate

Executive Summary

This guide details the synthesis, handling, and application of This compound , a specialized heterocyclic building block. This molecule combines the privileged indole scaffold with a 1,1-difluoroethyl (

The

Strategic Rationale: The Fluorine Advantage

Bioisosterism and Metabolic Stability

In drug design, alkyl groups attached to aromatic rings are frequent sites of metabolic liability.[1] The 1,1-difluoroethyl group addresses this by:

-

Blocking Metabolic Soft Spots: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the

-carbon inert to oxidative dealkylation. -

Lipophilicity Modulation: The high electronegativity of fluorine lowers the pKa of the indole N-H, potentially improving membrane permeability and altering hydrogen bond donor capability.

Logical Pathway: Metabolic Blockade

Figure 1: Mechanism of metabolic stabilization via fluorination. The

Synthesis Protocol: Preparation of the Intermediate

If this compound is not sourced commercially, it is synthesized via the deoxyfluorination of 5-bromo-2-acetylindole.

Step 1: Precursor Synthesis (Brief)

Starting Material: 5-Bromoindole.[2][3][4][5]

Route: Protection (PhSO2Cl)

Step 2: Deoxyfluorination (Detailed Protocol)

Reaction: Conversion of the carbonyl (

Safety Critical Warning:

-

DAST reacts violently with water to produce HF (Hydrofluoric Acid).[7]

-

Explosion Hazard: Do not heat DAST reactions above 50°C. Distillation of DAST residues is dangerous.

-

PPE: Face shield, neoprene gloves, and HF-specific first aid kit (Calcium Gluconate gel) must be present.

Experimental Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge the flask with 5-bromo-2-acetylindole (1.0 equiv, e.g., 2.38 g, 10 mmol) and anhydrous Dichloromethane (DCM) (40 mL).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Slowly add DAST (2.5 equiv, 3.3 mL, 25 mmol) dropwise via a syringe over 15 minutes. Note: Evolution of fumes may occur; ensure good ventilation.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (hexane/EtOAc 4:1). The starting ketone spot should disappear.

-

Quenching (Critical):

-

Cool the mixture back to 0°C.

-

Very slowly add saturated aqueous

(50 mL). Caution: Vigorous effervescence.

-

-

Workup: Extract with DCM (3 x 30 mL). Wash combined organics with water and brine.[8] Dry over

.[8] -

Purification: Concentrate under reduced pressure (bath <35°C). Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield: Expect 65–75% of a white to off-white solid.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of the C-5 position to generate a library of bioactive compounds.

Objective: Coupling of this compound with an Aryl Boronic Acid.

Reagents & Materials

-

Substrate: this compound (1.0 equiv).

-

Coupling Partner: Aryl Boronic Acid (

) (1.2–1.5 equiv). -

Catalyst:

(0.05 equiv) or -

Base:

(2.0 M aqueous solution, 3.0 equiv). -

Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

Step-by-Step Methodology

-

Inerting: Prepare a microwave vial or pressure tube. Purge with Argon or Nitrogen for 5 minutes.

-

Charging: Add the Indole substrate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Palladium Catalyst (0.025 mmol).

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

(0.75 mL). -

Reaction:

-

Method A (Thermal): Heat at 90°C for 12 hours.

-

Method B (Microwave): Heat at 110°C for 30–45 minutes.

-

-

Monitoring: Check LC-MS for the mass of the coupled product (

). -

Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd residues. Wash filtrate with water/brine.[8]

-

Purification: Flash chromatography (Gradient: Hexane

30% EtOAc/Hexane).

Optimization Table: Catalyst & Solvent Screening

| Entry | Catalyst | Solvent | Base | Temp (°C) | Yield (%) | Notes |

| 1 | Toluene/EtOH | 100 | 55-65 | Standard conditions; slower. | ||

| 2 | 1,4-Dioxane | 90 | 85-92 | Recommended. Best balance of rate/yield. | ||

| 3 | n-Butanol | 100 | 80-88 | Excellent for sterically hindered boronic acids. | ||

| 4 | Water/MeCN | 50 | 70-80 | Green/Mild condition. |

Experimental Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for library generation using the intermediate.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis. Link

-

BenchChem. (2025).[2] Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Link

-

Hu, J., et al. (2019). 1,1-Difluoroethyl-containing bioactive and drug molecules. ResearchGate. Link

-

Organic Syntheses. (2006). Diethylaminosulfur Trifluoride (DAST) mediated fluorination.[6][8][9] Organic Syntheses, Coll. Vol. 10. Link

Sources

- 1. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. DAST - Enamine [enamine.net]

- 7. nbinno.com [nbinno.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

Application Note: Precision C-5 Functionalization of 2-(1,1-Difluoroethyl) Indoles

Topic: Protocol for C-5 functionalization of 2-(1,1-difluoroethyl) indoles Content Type: Application Note and Protocol Role: Senior Application Scientist

Executive Summary & Scientific Rationale

The 2-(1,1-difluoroethyl) indole scaffold represents a high-value pharmacophore in modern drug discovery. The

Functionalizing the C-5 position of this scaffold is synthetically non-trivial. Indoles inherently favor electrophilic substitution at C-3 due to the high electron density of the enamine-like pyrrole ring. The presence of the electron-withdrawing 1,1-difluoroethyl group at C-2 partially deactivates the pyrrole ring, but C-3 remains the kinetic trap for most electrophiles.

To achieve regioselective C-5 functionalization while leaving the C-3 position intact (or available for subsequent diversification), we must bypass classical Electrophilic Aromatic Substitution (EAS) pathways. This protocol details two field-proven methodologies:

-

Metal-Free Radical C-5 Iodination: A self-validating, high-yielding entry point for cross-coupling precursors.

-

Iridium-Catalyzed C-H Borylation: A sterically controlled method for accessing C-5 boronates.

Substrate Analysis & Mechanistic Design

The Challenge: Electronic vs. Steric Control

-

C-3 Position: Electronically favored (HOMO coefficient highest).

-

C-5 Position: Electronically activated relative to the benzene ring (para to the nitrogen lone pair) but less reactive than C-3.

-

2-(1,1-difluoroethyl) Effect: The

group is a weak Electron Withdrawing Group (EWG) (

The Solution: Radical & Steric Directing

To target C-5, we employ a radical substitution pathway . The C-5 position is susceptible to radical attack when the N-1 position is unblocked or when specific oxidants are used. Alternatively, Ir-catalyzed borylation relies on steric governing; the bulky 2-substituent and the C-3 C-H bond angle make the C-5 position the most accessible "pocket" for the active catalyst.

Mechanistic Pathway Diagram

Figure 1: Divergent pathways for C-5 functionalization. Pathway A utilizes electronic/radical stabilization, while Pathway B leverages steric control.

Protocol A: Regioselective C-5 Iodination (Metal-Free)

This protocol is the primary recommendation for generating a functional handle at C-5. It utilizes N-iodosuccinimide (NIS) in a fluorinated solvent, which alters the hydrogen-bonding network and stabilizes the transition state for C-5 attack over C-3.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role |

| 2-(1,1-difluoroethyl)indole | 1.0 | Substrate |

| N-Iodosuccinimide (NIS) | 1.1 - 1.2 | Iodine Source |

| 2,2,2-Trifluoroethanol (TFE) | Solvent (0.1 M) | H-bond donor / Solvent |

| Sodium Thiosulfate (sat. aq.) | N/A | Quench |

Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(1,1-difluoroethyl)indole (1.0 mmol) in TFE (10 mL).

-

Note: TFE is critical. Using DCM or MeCN often results in C-3 iodination mixtures. TFE promotes the radical/SET character required for C-5 selectivity.

-

-

Addition: Cool the solution to 0 °C (ice bath). Add NIS (1.1 equiv, 1.1 mmol) portion-wise over 5 minutes.

-

Protect from light: Wrap the flask in aluminum foil to prevent non-selective photo-radical degradation.

-

-

Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 2–4 hours .

-

Monitoring: Check by TLC (Hexane/EtOAc 4:1) or LC-MS. The product (5-iodo) is typically less polar than the starting material.

-

-

Quench: Dilute with EtOAc (20 mL) and pour into a separatory funnel containing saturated aq. Na₂S₂O₃ (20 mL) to reduce excess iodine (color change from red/brown to yellow/clear).

-

Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient Hexane → 5% EtOAc/Hexane.

-

Yield Expectation: 75–85%.[6]

-

Troubleshooting & Validation

-

Issue: Significant C-3 iodination observed.

-

Fix: Lower temperature to -10 °C and ensure TFE is anhydrous. If C-3 is still reactive, the 2-CF2Me group may not be providing enough deactivation. Add 1.0 equiv of TFA (Trifluoroacetic acid) to protonate C-3 reversibly, blocking it from electrophilic attack.

-

Protocol B: Iridium-Catalyzed C-5 Borylation

Use this protocol if you require a nucleophilic handle (boronate ester) for immediate Suzuki coupling, or if the iodination protocol fails due to substrate sensitivity.

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5] | Role |

| Substrate | 1.0 | 2-(1,1-difluoroethyl)indole |

| [Ir(COD)(OMe)]₂ | 0.015 (1.5 mol%) | Pre-catalyst |

| dtbpy | 0.03 (3.0 mol%) | Ligand (4,4'-di-tert-butyl-2,2'-bipyridine) |

| B₂pin₂ | 1.1 | Boron Source |

| THF or MTBE | Solvent (0.2 M) | Anhydrous Solvent |

Step-by-Step Methodology

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Ar flow, charge a reaction vial with [Ir(COD)(OMe)]₂ (1.5 mol%) and dtbpy (3.0 mol%).

-

Catalyst Activation: Add 1 mL of anhydrous THF. The solution should turn dark brown/red. Add B₂pin₂ (1.1 equiv) and stir for 10 minutes to generate the active tris(boryl)iridium species.

-

Substrate Addition: Add the 2-(1,1-difluoroethyl)indole (1.0 mmol) dissolved in the remaining THF (4 mL).

-

Reaction: Seal the vial and heat to 60–80 °C for 12–18 hours .

-

Why this works: The active Ir-catalyst is bulky. The C-2 substituent (

) creates steric pressure at C-3. The N-H bond is acidic but often tolerated; however, N-borylation can occur. If N-borylation is observed, it is usually labile and hydrolyzes upon workup, or the N-H can be protected (e.g., N-Me, N-SEM) prior to reaction.

-

-

Workup: Cool to RT. Dilute with DCM.

-

Crucial Step: Do not use aqueous workup if unstable. Pass directly through a short pad of silica/Celite eluting with DCM/EtOAc to remove the catalyst.

-

-

Purification: Isolate the pinacol boronate via rapid flash chromatography or recrystallization (Pentane/Et2O).

Comparative Data Analysis

| Parameter | Protocol A (Iodination) | Protocol B (Borylation) |

| Selectivity (C5:C3) | >10:1 (in TFE) | >20:1 (Steric control) |

| Operational Difficulty | Low (Open air possible) | High (Inert atmosphere req.) |

| Scalability | High (Gram scale) | Moderate (Cost of Ir) |

| Downstream Utility | Sonogashira, Suzuki, Heck | Suzuki, Chan-Lam, Oxidation |

| Cost | Low | High |

References

-

Regioselective C5-H Direct Iodin

- Source: Organic Chemistry Frontiers (RSC).

- Relevance: Establishes the metal-free, radical pathway for C-5 selectivity in substituted indoles.

-

URL:[Link]

-

Iridium-Catalyzed C-H Boryl

- Source: Chemical Reviews (ACS).

- Relevance: Definitive guide on steric control in Ir-catalyzed C-H activ

-

URL:[Link]

-

Synthesis and Functionalization of Fluorin

- Source: Journal of Organic Chemistry (ACS).

- Relevance: Discusses the electronic impact of fluoroalkyl groups on indole reactivity.

-

URL:[Link]

-

Copper-Catalyzed Direct Regioselective C5–H Alkyl

- Source: Chemical Science (RSC).

- Relevance: Alternative metal-catalyzed route for C-5 functionaliz

-

URL:[Link]

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization [organic-chemistry.org]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Frontiers | Recent Advances for the Direct Introduction of the CF2Me Moiety [frontiersin.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-(1,1-difluoroethyl)-1H-indole

Application Scientist's Overview

Welcome to the advanced troubleshooting and purification guide for 5-Bromo-2-(1,1-difluoroethyl)-1H-indole . As a building block in drug development, this molecule presents a unique set of chromatographic challenges. The 5-bromo substitution provides a vital synthetic handle for transition-metal-catalyzed cross-coupling, but it frequently results in co-elution with debrominated byproducts due to similar polarities. Furthermore, while the 2-(1,1-difluoroethyl) group increases lipophilicity and metabolic stability, its electron-withdrawing nature slightly lowers the pKa of the indole N-H. This makes the molecule highly prone to hydrogen-bonding with acidic silanol groups on standard silica gel, leading to severe chromatographic streaking 1[1].

This guide is engineered to provide causality-driven solutions and self-validating protocols to ensure >95% purity of your target compound.

Physicochemical Profiling

Understanding the physical properties of the molecule is the first step in predicting its chromatographic behavior.

| Physicochemical Parameter | Estimated Value | Chromatographic Implication |

| Molecular Weight | 260.08 g/mol | Isotopic signature (m/z 260/262 in a 1:1 ratio) confirms the presence of the 5-bromo group during LC-MS fraction screening. |

| Indole N-H pKa | ~15.5 | The electron-withdrawing |

| Lipophilicity (LogP) | 3.8 - 4.2 | High retention on C18 stationary phases; requires a strong non-polar modifier (e.g., >70% Acetonitrile) for elution. |

| UV Absorbance Max | 280 nm | Optimal wavelength for UV-directed fraction collection without interference from non-aromatic solvent impurities. |

Purification Decision Workflow

Decision tree for the chromatographic purification of this compound.

Troubleshooting & FAQs

Q1: Why does my compound streak severely on standard silica gel, and how do I resolve it? Causality: The slightly acidic nature of standard silica gel can interact strongly with the basic/hydrogen-bonding moieties of indoles, causing non-uniform retention and tailing 1[1]. Solution: Deactivate the stationary phase. Pre-treat the silica gel with 1% Triethylamine (TEA) in your non-polar solvent. TEA acts as a mild Lewis base, capping the highly acidic silanol sites without deprotonating the indole itself, which "deadens" the plate and prevents the streaking 2[2].

Q2: I am observing a co-eluting impurity with a nearly identical Rf value. Mass spectrometry shows an[M-H]- peak at m/z 180. What is this, and how do I separate it? Causality: An m/z of ~180 (vs the product's ~258/260) indicates the debrominated byproduct, 2-(1,1-difluoroethyl)-1H-indole. While bromine adds lipophilicity, the difluoroethyl group dominates the molecule's interaction with normal-phase silica, making their Rf values virtually indistinguishable in standard Hexane/EtOAc. Solution: Transition to Preparative Reverse-Phase HPLC (RP-HPLC). Fluorination and halogenation significantly alter hydrophobicity on reverse-phase media 3[3]. On a C18 column, the heavy, lipophilic bromine atom significantly increases the retention time compared to the debrominated species, allowing for baseline resolution.

Q3: My purified fractions turn pink/brown upon concentration on the rotary evaporator. Is the compound degrading? Causality: Indole derivatives are notoriously susceptible to auto-oxidation, forming colored dimeric or polymeric species when exposed to oxygen and light, especially when concentrated to dryness 4[4]. Solution: Concentrate fractions at a bath temperature below 35°C under high vacuum. Backfill the rotary evaporator with Nitrogen or Argon, and store the final purified solid in amber vials under an inert atmosphere at -20°C.

Self-Validating Experimental Protocols

Protocol 1: TEA-Deactivated Normal Phase Flash Chromatography

Use this protocol to eliminate silanol-induced streaking during bulk purification.

-

Solvent Preparation: Prepare a solvent system of Hexanes/Ethyl Acetate (e.g., 80:20 v/v) and add exactly 1% (v/v) Triethylamine (TEA) 1[1].

-

Column Packing: Slurry pack the silica gel column using the TEA-modified solvent system.

-

Deactivation Flush: Flush the packed column with at least two column volumes (CV) of the TEA-modified solvent to ensure complete neutralization of the acidic silanol sites.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of Dichloromethane (DCM) and dry-load it onto a small amount of deactivated silica. Apply to the column head.

-

Elution: Elute using the standard Hexanes/Ethyl Acetate gradient (without TEA, as the column is already deactivated).

Validation Checkpoint (2D-TLC): Before running the column, spot the crude mixture on a square TLC plate. Develop in dimension 1, dry thoroughly, rotate 90 degrees, and develop in dimension 2. Self-Validation: If the target spot lies perfectly on the diagonal, the compound is stable and the column will succeed. If off-diagonal spots appear, degradation is occurring, and the TEA concentration must be increased to 2%.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

Use this protocol to separate the target compound from debrominated or mono-fluoro co-eluting impurities.

-

Mobile Phase Setup:

-

Buffer A: Ultrapure

with 0.1% Formic Acid (to maintain sharp peak shape). -

Buffer B: HPLC-grade Acetonitrile (MeCN) with 0.1% Formic Acid.

-

-

Column Selection: Use a high-carbon-load C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

-

Gradient Design: Because the compound is highly lipophilic (LogP ~4.0), initiate the gradient at 50% B, ramping to 95% B over 20 minutes. The debrominated impurity will elute first, followed by the 5-bromo target.

-

Detection: Set the UV detector to 280 nm to specifically trigger fraction collection on the indole aromatic core.

Validation Checkpoint (Analytical Scale-Up Calculation): Prior to preparative injection, perform a 10 µL injection on an analytical C18 column using the identical gradient. Self-Validation: Calculate the resolution (

) between the debrominated impurity and the target peak using the formula. The protocol is only validated for preparative scale-up if . If , flatten the gradient slope (e.g., 60% to 80% B over 25 minutes) until baseline resolution is achieved.

References

1.[1] Benchchem. Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Available at: 2.[4] Benchchem. Purification techniques for indole aldehydes. Available at: 3.[3] Journal of Materials Chemistry B (RSC Publishing). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Available at: 4.[2] Reddit (r/chemhelp). TLC and streaking: why add triethylamine? Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

Technical Support Center: Overcoming Moisture Sensitivity in Fluorinated Indole Synthesis

Welcome to the technical support center for fluorinated indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine to the indole scaffold. Fluorinated indoles are of immense interest in medicinal chemistry, as the incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the synthesis of these valuable compounds is often plagued by a critical, and frequently underestimated, adversary: water.

This document provides in-depth, field-proven insights into diagnosing and resolving issues related to moisture sensitivity. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only fix a failed reaction but also design more robust experiments in the future.

Section 1: Frequently Asked Questions (FAQs): The First Line of Defense

This section addresses the most common initial queries and problems.

Q1: My fluorination reaction has failed completely (0% yield). What is the most likely culprit?

A: When a reaction shows no product formation, the primary suspect is the deactivation of the fluorinating agent by moisture.[4] Electrophilic fluorinating reagents, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), are highly susceptible to hydrolysis.[5][6][7] Even trace amounts of water in your solvent, on your glassware, or in your starting materials can rapidly consume the reagent before it has a chance to react with your indole substrate. Always start troubleshooting by rigorously re-evaluating your anhydrous technique.[4]

Q2: I'm seeing a complex mixture of byproducts and decomposition of my starting material. What's happening?

A: This often points to water-initiated side reactions. The indole nucleus itself can be sensitive. In the presence of adventitious water and a Lewis acidic fluorinating agent or byproduct, undesired hydrolysis or rearrangement pathways can be initiated.[5] For example, water can participate in the nucleophilic attack on reaction intermediates, leading to hydroxylated or ring-opened byproducts.[8]

Q3: How "dry" do my solvents and reagents really need to be?

A: For most electrophilic fluorinations of sensitive substrates, aiming for a water content of less than 50 ppm in your solvents is a robust standard.[9] Commercially available "anhydrous" solvents may not meet this specification out of the bottle, especially after being opened. It is best practice to dry and distill solvents in the lab or use a commercial solvent purification system.[10][11]

Q4: Can I just use a nitrogen-filled balloon and a needle?

A: While a balloon setup is better than an open flask, it is often insufficient for highly moisture-sensitive reactions.[12] This method does not provide a robust barrier against atmospheric moisture diffusion over longer reaction times. For optimal results, especially with expensive or complex substrates, using a Schlenk line or a glovebox is strongly recommended to maintain a truly inert atmosphere.[13][14]

Q5: My fluorinating agent is Selectfluor®, which is described as "moisture-stable." Why do I still need anhydrous conditions?

A: The term "moisture-stable" for reagents like Selectfluor® means it is a non-hygroscopic solid that can be handled in the air for brief periods without significant decomposition.[15][16][17][18] However, in solution and over the course of a reaction, it is still reactive towards water.[19] While some reactions using Selectfluor® can tolerate water as a co-solvent, these are typically for robust substrates.[19][20] For sensitive indole fluorinations, assuming it is impervious to water is a common pitfall.

Section 2: Deep Dive Troubleshooting Guide

When standard precautions fail, a more systematic approach is required. This section provides a logical workflow for diagnosing and solving persistent issues.

Problem: Persistently Low or No Product Yield

If you've addressed the basic FAQs and still face low yields, the root cause is almost certainly a breach in your anhydrous protocol.

Root Cause Analysis: Competing Reaction Pathways

The desired reaction involves the electrophilic attack of the "F+" source on the electron-rich indole. However, water presents a competing, and often faster, reaction pathway that deactivates the fluorinating agent.

Caption: Desired fluorination vs. competing moisture-induced deactivation pathway.

Solutions & Protocols

Protocol 2.1: Rigorous Drying of Solvents and Reagents

Standard "anhydrous" solvents from commercial suppliers should be considered a starting point, not the final product.

Step-by-Step Solvent Drying (Example: Dichloromethane, DCM):

-

Pre-Drying: Stir commercial anhydrous DCM over calcium hydride (CaH₂) overnight in a flask fitted with a drying tube. CAUTION: CaH₂ reacts with water to produce flammable hydrogen gas. Perform in a well-ventilated fume hood.[9]

-

Distillation: Assemble a distillation apparatus that has been oven-dried (120°C for at least 4 hours) and cooled under a stream of dry nitrogen or argon.

-

Collection: Distill the DCM from the CaH₂. Collect the distillate in a flame-dried Schlenk flask containing activated 3Å molecular sieves and sealed with a septum under an inert atmosphere.[11] Do not distill to dryness.

-

Storage: Store the freshly distilled solvent under an inert atmosphere over the activated molecular sieves. Use within a few days for best results.

| Solvent | Common Drying Agent | Typical Water Content (ppm) - Before | Typical Water Content (ppm) - After Proper Drying | Reference |

| Dichloromethane (DCM) | CaH₂, then 3Å sieves | 50-100 | <10 | [11] |

| Acetonitrile (MeCN) | CaH₂, then 3Å sieves | 200-500 | <10 | [10] |

| Tetrahydrofuran (THF) | Na/Benzophenone | 50-200 | <10 | [11][21] |

| N,N-Dimethylformamide (DMF) | BaO, vacuum distillation | 500-1000 | <50 | [21] |

Protocol 2.2: Establishing a Robust Inert Atmosphere

A Schlenk line is essential for rigorously excluding atmospheric moisture and oxygen.

Step-by-Step Schlenk Line Technique:

-

Glassware Prep: Ensure all glassware (reaction flask, addition funnel, condenser) is thoroughly oven- or flame-dried. Assemble the apparatus while hot and immediately place it under vacuum on the Schlenk line as it cools.

-

Vacuum/Backfill Cycles: Evacuate the assembled glassware under high vacuum for 5-10 minutes. Slowly refill the flask with a dry inert gas (argon or nitrogen). Repeat this "vacuum-backfill" cycle at least three times to remove all residual air and adsorbed water from the glass surfaces.[22][23]

-

Reagent Addition:

-

Solids: Add solid reagents (like the indole or fluorinating agent) to the flask before the vacuum/backfill cycles if they are stable. If they must be added later, use a solid addition tube under a positive flow of inert gas.[22]

-

Liquids: Use a gas-tight syringe, purged with inert gas, to add liquid reagents through a rubber septum. For larger volumes, use a cannula transfer technique from a solvent storage flask (like the one prepared in Protocol 2.1).[13]

-

-

Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically visualized by a slow bubble rate through an oil bubbler connected to the manifold.

For the most sensitive of reactions, or when handling pyrophoric or extremely hygroscopic materials, a glovebox provides the ultimate controlled environment.[14][24][25][26]

Problem: Formation of Unidentified Byproducts

When your reaction yields not your desired product but a collection of new spots on a TLC plate, moisture is likely reacting with intermediates or the product itself.

Root Cause Analysis: Reaction Pathway Interruption

Water or resulting hydroxides can act as nucleophiles, intercepting cationic intermediates that form during the fluorination process. This can lead to hydroxylated indoles or other undesired adducts. Furthermore, the byproduct of many fluorination reactions can be acidic, which in the presence of water can catalyze decomposition or polymerization of the sensitive indole ring.[5]

Caption: Troubleshooting workflow for fluorinated indole synthesis.

Solutions & Protocols